N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
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Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound with the molecular formula C19H14N2O2S. It belongs to the class of organic compounds known as aralkylamines .
Synthesis Analysis
The synthesis of this compound has been investigated in various studies. For instance, a study elucidated the crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, using single crystal X-ray diffraction and characterized it by NMR, FT-IR, UV–Vis spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The dihedral angle between the furan and pyridine rings is 73.52 (14)° . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications
- Furan derivatives, including compounds like our target, have gained prominence due to their antibacterial potential. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria .
- Some furan-containing compounds exhibit anti-fibrosis properties. These molecules have been investigated for their potential to mitigate fibrotic processes in various tissues .
- Researchers have explored furan derivatives for herbicidal applications. By introducing functional groups (such as CF3 or F) to the benzene ring, the weed-controlling spectrum of these compounds can be significantly improved .
- Chalcones containing furan scaffolds have been tested for cytotoxic effects against lung carcinoma. These compounds exhibit varying degrees of cytotoxicity .
- Furan derivatives have been explored for their anti-ulcer and anti-inflammatory activities. Although not directly studied for our compound, these properties are associated with furan-containing molecules .
- Beyond biological activities, furan derivatives serve as versatile building blocks in organic synthesis. Their reactivity and diverse structural reactions offer opportunities for creating novel compounds .
Antibacterial Activity
Anti-Fibrosis Activity
Herbicidal Activity
Cytotoxic Effects
Anti-Ulcer and Anti-Inflammatory Properties
Synthetic Applications
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-3-5-20-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-19-14/h1-7,9-10H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZAARPBNHBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide |
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